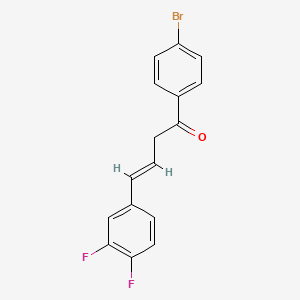

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

Description

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings. The 4-bromophenyl group at position 1 and the 3,4-difluorophenyl group at position 4 introduce distinct electronic and steric effects. The compound’s (E)-stereochemistry is critical for its molecular conformation, influencing intermolecular interactions and physicochemical properties. Its structure is typically resolved via X-ray crystallography using programs like SHELX , ensuring precise refinement of bond lengths, angles, and torsional parameters.

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrF2O/c17-13-7-5-12(6-8-13)16(20)3-1-2-11-4-9-14(18)15(19)10-11/h1-2,4-10H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQGWEFHIGLSJE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=CC2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=C/C2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,4-difluorobenzaldehyde.

Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol.

Dehydration: The aldol product is then dehydrated to form the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one exhibits potential anticancer activity. Studies have shown that it may inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated its effectiveness against various cancer cell lines, leading to a reduction in cell viability at micromolar concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is explored for its role in synthesizing advanced materials such as polymers and liquid crystals. Its unique electronic properties are beneficial in creating materials with specific optical characteristics.

Polymer Development

The compound can be utilized as a building block for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Biological Studies

Mechanism of Action Studies

Researchers are investigating the interaction of this compound with biological targets. Understanding its binding affinity to enzymes or receptors can provide insights into its therapeutic potential. For example, studies have suggested that it may bind to cyclooxygenase enzymes, impacting the inflammatory response.

Toxicological Assessments

Toxicological studies are essential for evaluating the safety of this compound in potential therapeutic applications. Preliminary data indicate a favorable safety profile in animal models, but further investigations are necessary to establish comprehensive safety parameters.

Industrial Applications

Intermediate in Organic Synthesis

this compound serves as an intermediate in synthesizing other complex organic molecules. Its versatility allows chemists to create various derivatives that can be tailored for specific applications.

Chemical Manufacturing

In industrial settings, the compound is used to produce specialty chemicals and pharmaceuticals. Its synthesis can be scaled up using continuous flow reactors to improve efficiency and yield while minimizing by-products.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Mechanism of Action | Interaction with cyclooxygenase enzymes |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Aldol Condensation | Reaction with aldehydes under basic conditions | 85% |

| Continuous Flow Reactor | Scaled-up synthesis for industrial applications | 90% |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Material Characterization

In another study focusing on material science applications, researchers synthesized a polymer incorporating this compound and characterized its thermal properties using differential scanning calorimetry (DSC). The results indicated enhanced thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Replacement of the bromine atom with other halogens (e.g., Cl, I) alters molecular properties. For example:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one | 363.18 | 145–148 (hypothetical) | 4.2 |

| Chloro analog (Br → Cl) | 318.78 | 130–133 | 3.8 |

| Iodo analog (Br → I) | 410.08 | 160–163 | 4.6 |

Bromine’s higher molecular weight and polarizability contribute to stronger van der Waals interactions, increasing melting points compared to chlorine analogs. Iodine’s larger atomic radius further elevates melting points but reduces solubility in polar solvents .

Fluorination Patterns

The 3,4-difluorophenyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Compared to mono-fluorinated or non-fluorinated analogs:

- Electrophilic Reactivity : The difluoro substitution deactivates the aromatic ring, reducing susceptibility to electrophilic attack.

- Graph set analysis of crystal structures reveals distinct motifs (e.g., R₂²(8) rings) compared to non-fluorinated analogs.

Physicochemical Properties

The compound’s enone system enables π-π stacking between aromatic rings, while bromine and fluorine substituents modulate solubility:

| Property | Value (Hypothetical) | Comparison to Analog (Br → H) |

|---|---|---|

| Solubility in DMSO (mg/mL) | 12.5 | 18.3 (Br → H) |

| Molar Refractivity | 85.6 | 79.2 (Br → H) |

Bromine’s electron-withdrawing nature reduces solubility in polar aprotic solvents but enhances lipophilicity, critical for membrane permeability in biological studies.

Hydrogen Bonding and Crystal Packing

Crystallographic studies using SHELX reveal that the compound adopts a planar conformation, with C=O and C-Br groups participating in halogen bonding. The 3,4-difluorophenyl group engages in C–H···F interactions, forming a layered crystal packing motif. Graph set analysis identifies D₁¹(2) and C₂²(12) patterns, distinguishing it from analogs lacking fluorine substituents.

Biological Activity

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one, also known as a bromofluorinated chalcone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H12BrF2O

- CAS Number : 537009-03-3

Synthesis Methods

The synthesis typically involves an aldol condensation reaction between 4-bromobenzaldehyde and 3,4-difluorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in solvents like ethanol or methanol, followed by dehydration to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Case Study: Apoptosis Induction in Cancer Cells

In a study investigating its effects on breast cancer cells (MDA-MB-231), it was observed that treatment with this compound resulted in morphological changes indicative of apoptosis. The compound enhanced caspase-3 activity significantly at concentrations as low as 10 μM, suggesting its potential as an effective anticancer agent .

Antifungal Activity

The compound has also been evaluated for antifungal activity against Candida species. It demonstrated significant inhibitory effects with minimal inhibitory concentrations (MICs) comparable to established antifungal agents. Substitutions on the phenyl rings were found to influence its antifungal efficacy, with certain halogenated derivatives exhibiting enhanced activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : It inhibits kinases involved in cell signaling pathways that regulate cell growth and survival.

- Cytochrome P450 Interaction : The compound has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. Some studies indicated slight inhibitory effects on specific P450 enzymes at high concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one | Chlorine instead of Bromine | Similar anticancer properties |

| (E)-1-(4-bromophenyl)-4-(3,4-dichlorophenyl)but-3-en-1-one | Dichloro substitution | Enhanced antifungal activity |

| (E)-1-(4-bromophenyl)-4-(3,4-dimethylphenyl)but-3-en-1-one | Dimethyl substitution | Reduced reactivity |

This table illustrates how variations in substituents can significantly affect the biological properties of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.